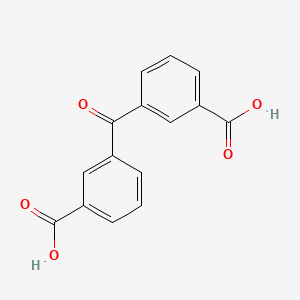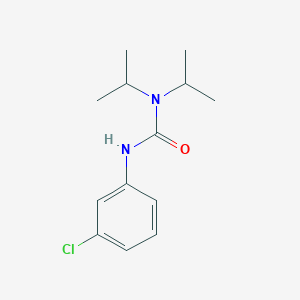![molecular formula C20H21FN4O2 B5665386 (1S*,5R*)-N-(3-fluorophenyl)-3-(2-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5665386.png)
(1S*,5R*)-N-(3-fluorophenyl)-3-(2-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to "(1S*,5R*)-N-(3-fluorophenyl)-3-(2-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide" often involves multiple steps including ring closure reactions, Suzuki reactions, hydrolysis, and amidation reactions. Techniques such as FT-IR, 1H NMR, 13C NMR spectroscopy, and MS are used to confirm the structure of the synthesized compounds. Single-crystal X-ray diffraction is employed to confirm molecular geometry (Qin et al., 2019).
Molecular Structure Analysis
The molecular structure of related compounds is characterized using crystallographic and conformational analyses. Density Functional Theory (DFT) calculations are often used to predict the molecular structure, which is then compared with experimental data from X-ray diffraction studies. This provides insights into the electronic structure and molecular geometry, enhancing the understanding of the compound's chemical behavior (Qin et al., 2019).
Chemical Reactions and Properties
Compounds with a diazabicyclo structure like "(1S*,5R*)-N-(3-fluorophenyl)-3-(2-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide" exhibit a variety of chemical behaviors due to their complex structure. They can participate in different types of chemical reactions based on their functional groups. The nature of the substituents, such as the carboxamide and fluorophenyl groups, plays a significant role in determining their chemical reactivity and interactions with biological targets (Eibl et al., 2013).
Propriétés
IUPAC Name |
(1S,5R)-N-(3-fluorophenyl)-3-(pyridine-2-carbonyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O2/c21-15-4-3-5-16(10-15)23-20(27)25-12-14-7-8-17(25)13-24(11-14)19(26)18-6-1-2-9-22-18/h1-6,9-10,14,17H,7-8,11-13H2,(H,23,27)/t14-,17+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLLUQJWZGUJXGW-WMLDXEAASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1CN2C(=O)NC3=CC(=CC=C3)F)C(=O)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CN(C[C@H]1CN2C(=O)NC3=CC(=CC=C3)F)C(=O)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(cyclobutylcarbonyl)-N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5665309.png)
![2-(ethylamino)-N-[1-(5-methyl-1-pyridin-2-yl-1H-pyrazol-4-yl)ethyl]pyrimidine-5-carboxamide](/img/structure/B5665314.png)

![2-[3-(1-isopropyl-1H-imidazol-2-yl)-1-piperidinyl]-8-methoxy-4-methylquinoline](/img/structure/B5665334.png)


![3-[(3R*,4S*)-1-(4-methylphthalazin-1-yl)-4-morpholin-4-ylpiperidin-3-yl]propanoic acid](/img/structure/B5665374.png)
![4-[4-cyclopropyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(1H-imidazol-4-ylmethyl)piperidine](/img/structure/B5665377.png)

![(3S*,4S*)-4-(4-morpholinyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-pyrrolidinol](/img/structure/B5665404.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B5665413.png)
